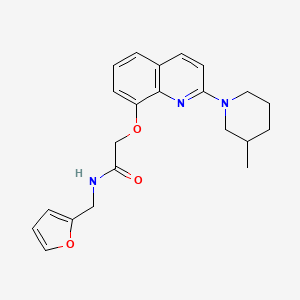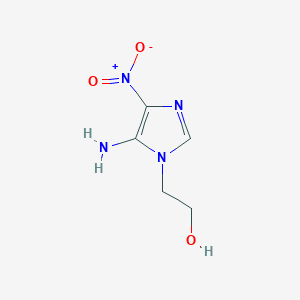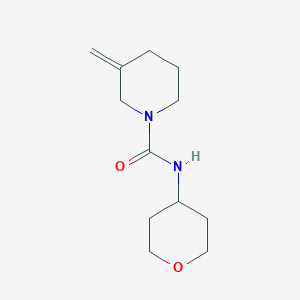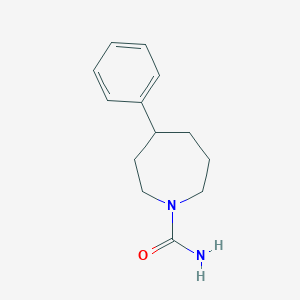
4-Phenylazepane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenylazepane-1-carboxamide is a chemical compound with the molecular formula C12H17N2O It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen
作用机制
Target of Action
It is known that 4-phenylazepane, a base structure in a series of opioid analgesics, interacts with opioid receptors
Biochemical Pathways
It is known that phenazine-1-carboxamide, a similar compound, affects several biochemical pathways, including atp-binding cassette (abc) transporters, nitrogen metabolism, and aminobenzoate degradation
Result of Action
It is known that phenazine-1-carboxamide, a similar compound, has antifungal effects and can decrease the mycelial biomass and protein content of certain fungi
生化分析
Biochemical Properties
4-Phenylazepane-1-carboxamide is involved in biochemical reactions, particularly in the synthesis of benzene derivatives . The compound interacts with various enzymes and proteins during these reactions. For instance, in the synthesis of benzene derivatives, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate . This interaction is crucial for the continuation of the reaction.
Cellular Effects
Related compounds such as phenazine-1-carboxamide (PCN), a phenazine derivative, have been found to exhibit strong antagonistic effects on fungal phytopathogens . This suggests that this compound may also influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a sigma-bond with the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a reaction where a proton is removed, yielding a substituted benzene ring . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
Related compounds have been synthesized under mild conditions with ample reaction scope .
Dosage Effects in Animal Models
Related compounds such as phenazine-1-carboxamide have shown promising effects in the alleviation of cognitive decline induced by scopolamine .
Metabolic Pathways
Related compounds such as phenazine-1-carboxamide are involved in both the histidine and purine biosynthesis pathways .
Transport and Distribution
Related compounds have been found to be transported and distributed within cells and tissues .
Subcellular Localization
Related compounds have been found to be localized in various subcellular compartments .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylazepane-1-carboxamide typically involves the reaction of 4-Phenylazepane with a carboxylating agent. One common method is the condensation of 4-Phenylazepane with a carboxylic acid derivative, such as an acid chloride, under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, with a base such as triethylamine to neutralize the hydrogen chloride formed during the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
化学反应分析
Types of Reactions: 4-Phenylazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the azepane ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: 4-Phenylazepane-1-amine.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
4-Phenylazepane-1-carboxamide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Derivatives of this compound are explored for their potential as therapeutic agents, particularly in the field of pain management and neuropharmacology.
相似化合物的比较
4-Phenylazepane: The parent compound without the carboxamide group.
4-Phenylpiperidine: A six-membered ring analog with similar structural features.
Azepane: The basic seven-membered ring structure without any substituents.
Uniqueness: 4-Phenylazepane-1-carboxamide is unique due to the presence of both the phenyl and carboxamide groups, which confer specific chemical and biological properties. The carboxamide group enhances its solubility and reactivity, while the phenyl group contributes to its aromatic character and potential interactions with biological targets .
属性
IUPAC Name |
4-phenylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c14-13(16)15-9-4-7-12(8-10-15)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVONTOIJMXDPOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 4-(2-{[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2620454.png)
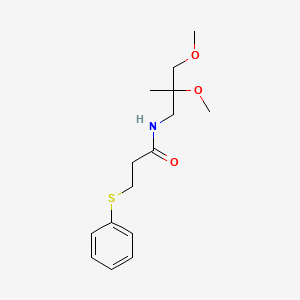
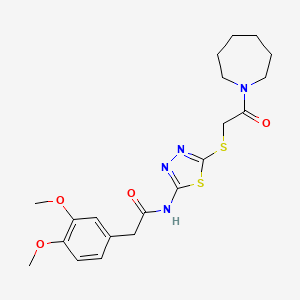
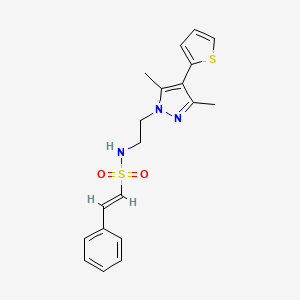
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)furan-2-carboxamide](/img/structure/B2620459.png)
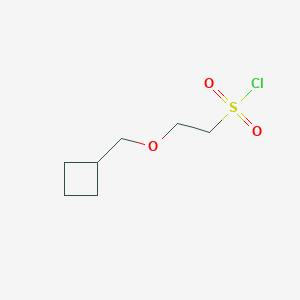
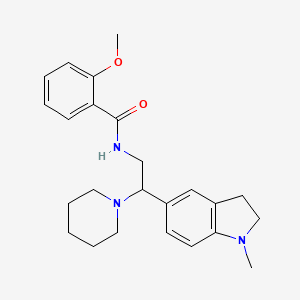
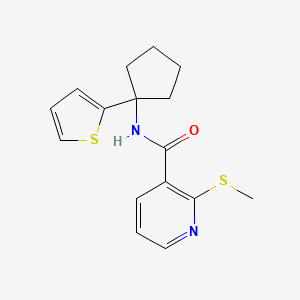
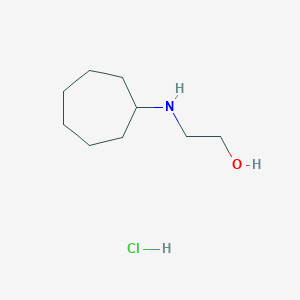
![N-(4-ethylphenyl)-2-(7-{[(4-methoxyphenyl)amino]methyl}-6-oxo-2H,5H,6H-[1,3]dioxolo[4,5-g]quinolin-5-yl)acetamide](/img/structure/B2620469.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,5-difluorophenyl)sulfanyl]acetamide](/img/structure/B2620470.png)
